molecular formula C13H10F3N5 B5638289 3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole

3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole

Cat. No. B5638289
M. Wt: 293.25 g/mol
InChI Key: GFAMHEXELYYHMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various precursors under specific conditions to introduce the triazole ring into the molecular framework. For instance, N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride can react with nitriles and acetylenes in the presence of aluminum chloride to yield 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles, demonstrating one of the methods to synthesize triazole derivatives (Ito et al., 1983).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule. For example, the crystal structure of a similar triazole compound was determined, highlighting the positioning of substituents around the triazole ring and how these affect the overall molecular conformation (Minga, 2005).

Chemical Reactions and Properties

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. These reactions may include nucleophilic substitution or the formation of new bonds with other chemical entities, significantly altering the compound's properties and potential applications. The reaction features of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform, leading to fluorinated analogs of tris(pyrazol-1-yl)methane, exemplify the chemical reactivity of such compounds (Boltacheva et al., 2012).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the molecular structure and the nature of substituents on the triazole ring. For example, the synthesis and structural characterization of isostructural thiazoles related to triazole derivatives shed light on the impact of molecular modifications on the physical properties (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their chemical behavior and potential as intermediates in organic synthesis. The design and synthesis of new pyrazolin-3-yl-1,2,3-triazoles and triazol-4-yl-pyrazolylthiazoles as potential antimicrobial agents illustrate the exploration of chemical properties for specific applications (Abdel-Wahab et al., 2012).

Future Directions

The study of new compounds with pyrazole and triazole rings is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve studying the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

3-[3-(2-methylpyrazol-3-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N5/c1-21-10(5-6-17-21)8-3-2-4-9(7-8)11-18-12(20-19-11)13(14,15)16/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAMHEXELYYHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)C3=NNC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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